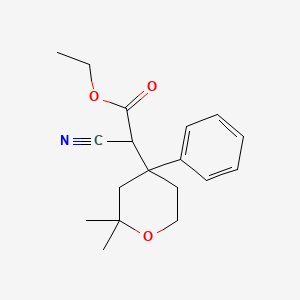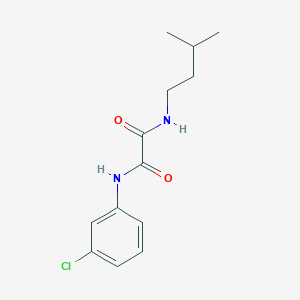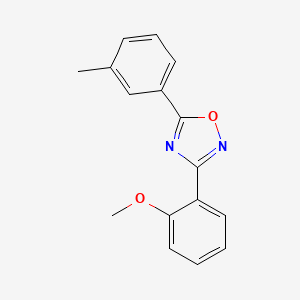![molecular formula C17H16N4O8 B5216867 dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate](/img/structure/B5216867.png)
dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate, also known as MNBC, is a chemical compound that has been used in scientific research for its potential therapeutic properties. MNBC is a derivative of carbamate and is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the development of new drugs.
Mechanism of Action
Dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate works by binding to the active site of enzymes and inhibiting their activity. This leads to an accumulation of acetylcholine in the brain, which can improve cognitive function. Additionally, dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate has been shown to have antioxidant properties, which may help protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on enzyme activity, dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate has been shown to have other biochemical and physiological effects. For example, studies have demonstrated that dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate can reduce the production of reactive oxygen species and lipid peroxidation in cells, which may help protect against oxidative damage. dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory conditions.
Advantages and Limitations for Lab Experiments
One advantage of using dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate. One area of interest is the development of dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate derivatives with improved potency and selectivity for specific enzymes. Additionally, further studies are needed to investigate the potential therapeutic applications of dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate, including its use in the treatment of Alzheimer's disease and other neurological disorders. Finally, more research is needed to fully understand the biochemical and physiological effects of dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate, which may provide insights into its potential therapeutic mechanisms.
Synthesis Methods
Dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate can be synthesized through a multi-step process that involves the reaction of 3-nitro-4,1-phenylenediamine with dimethyl carbonate in the presence of a catalyst. The resulting product is then treated with phosgene and a base to form dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate.
Scientific Research Applications
Dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on the compound's ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This has led to investigations into the use of dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate as a treatment for Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
methyl N-[4-[[4-(methoxycarbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O8/c1-28-16(22)18-12-5-3-10(14(8-12)20(24)25)7-11-4-6-13(19-17(23)29-2)9-15(11)21(26)27/h3-6,8-9H,7H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUWQZWDURZNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)CC2=C(C=C(C=C2)NC(=O)OC)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-[[4-(methoxycarbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B5216791.png)
![2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5216800.png)
![ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5216804.png)


![N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B5216825.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B5216827.png)
![4-[4-(1-piperidinylcarbonyl)benzyl]morpholine](/img/structure/B5216833.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B5216853.png)
![9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5216860.png)

![4-tert-butyl-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5216889.png)
![ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B5216894.png)
